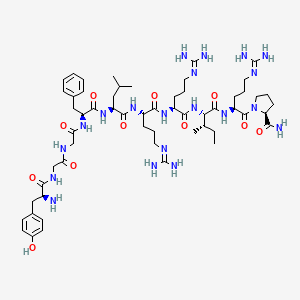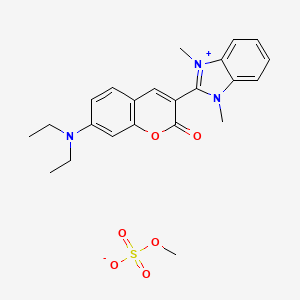![molecular formula C16H11N B1582823 5H-苯并[b]咔唑 CAS No. 243-28-7](/img/structure/B1582823.png)
5H-苯并[b]咔唑
描述
5H-Benzo[b]carbazole is a chemical compound with the molecular formula C16H11N . It is a white to light yellow powder or crystal .
Synthesis Analysis
There are several methods to synthesize 5H-Benzo[b]carbazole. One method involves a sequential Cu-catalyzed Friedel–Crafts alkylation reaction of indoles with 2-(2-(alkynyl)benzylidene)malonates, followed by iodine-promoted electrophilic cyclization, nucleophilic substitution, and aromatization .Molecular Structure Analysis
The molecular structure of 5H-Benzo[b]carbazole consists of a fused ring system with a nitrogen atom incorporated into one of the rings. The systematic name for this compound is 5H-Benzo[b]carbazole, and its standard InChI is InChI=1S/C16H11N/c1-2-6-12-10-16-14(9-11(12)5-1)13-7-3-4-8-15(13)17-16/h1-10,17H .Chemical Reactions Analysis
5H-Benzo[b]carbazole can undergo various chemical reactions. For instance, it can participate in Cu-catalyzed Friedel–Crafts alkylation reactions . It can also be involved in electropolymerization processes .Physical And Chemical Properties Analysis
5H-Benzo[b]carbazole has a molecular weight of 217.265 Da . It has a density of 1.3±0.1 g/cm³, a boiling point of 456.1±14.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C .科学研究应用
Molecular Structure and Properties
5H-Benzo[b]carbazole, also known as Benzo(b)carbazole, has the molecular formula C16H11N and a molecular weight of 217.2652 . It’s a nitrogen-containing aromatic heterocyclic compound .
Optoelectronic Applications
Polycarbazole and its derivatives, which include 5H-Benzo[b]carbazole, have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . These properties make them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .
Electroluminescent Devices
Carbazole derivatives and their polymers are suitable for a broad range of applications, including electroluminescent devices . These devices emit light in response to an electric current or a strong electric field.
Field-Effect Transistors
Carbazole derivatives are also used in field-effect transistors . These are a type of transistor that uses an electric field to control the electrical behavior of the device.
Supercapacitors
Another application of carbazole derivatives is in supercapacitors . These are high-capacity capacitors with capacitance values much higher than other capacitors.
Fluorescent Markers in Biology
Fluorescent carbazole derivatives have found application in various areas like light emitting diodes, potential photosensitive biological units, fluorescent markers in biology, photo-induced electron sensors and in diverse fields of chemistry .
Pharmaceutical Industry
Polyaromatic carbazole and their related nitrogen-based heterocyclic compounds were found in several synthetic applications in pharma industries .
Energy Devices and Material Sciences
Carbazole and its derivatives also find applications in energy devices and material sciences . They are used in the development of new materials with unique properties.
作用机制
Target of Action
Carbazoles and their derivatives, which include 5h-benzo[b]carbazole, are known to have a wide range of applications in pharma industries, energy devices, and materials sciences .
Mode of Action
It is known that carbazole compounds can undergo various reactions such as lewis acid mediated friedel–crafts arylation, electrocyclization, intramolecular cyclization, cycloaddition, c–n bond-formations, aromatization and cascade domino reactions .
Biochemical Pathways
It is known that carbazole compounds can be involved in a variety of synthetic applications .
Result of Action
It is known that some carbazole compounds have shown promising antitumor activity .
Action Environment
It is known that carbazole degraders from different environments (soil, freshwater, activated sludge, and marine environments) have unique carbazole degradative genes and enzymes .
安全和危害
未来方向
Carbazole-based compounds, including 5H-Benzo[b]carbazole, have been studied for many years due to their versatility in functionalization, excellent electrical and electrochemical properties, good environmental stability, and unique optical properties . They have potential applications in various fields such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
属性
IUPAC Name |
5H-benzo[b]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N/c1-2-6-12-10-16-14(9-11(12)5-1)13-7-3-4-8-15(13)17-16/h1-10,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEOVWIEALGNLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179026 | |
| Record name | 5H-Benzo(b)carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5H-Benzo[b]carbazole | |
CAS RN |
243-28-7 | |
| Record name | 5H-Benzo[b]carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=243-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Benzo(b)carbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000243287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Benzo[b]carbazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59788 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5H-Benzo(b)carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H-benzo[b]carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5H-BENZO(B)CARBAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1VP75HP3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 5H-Benzo[b]carbazole?
A1: 5H-Benzo[b]carbazole has the molecular formula C16H11N and a molecular weight of 217.27 g/mol.
Q2: What spectroscopic data is available for 5H-Benzo[b]carbazole?
A2: Studies utilize various spectroscopic techniques to characterize 5H-Benzo[b]carbazole and its derivatives. For instance, synchronous fluorescence spectrometry is employed for selective and simultaneous determination of trace amounts of 5H-Benzo[b]carbazole and naphthacene []. NMR (H NMR and C NMR), FT-IR, and Mass spectral analysis are also commonly employed for structural elucidation [].
Q3: How does the structure of 5H-Benzo[b]carbazole influence its fluorescence properties?
A3: The presence of the benzocarbazole ring system significantly impacts the fluorescence properties of 5H-Benzo[b]carbazole and its derivatives. The planar structure of this ring system, as observed in compounds like 8,9-Dimethoxy-5-phenylsulfonyl-5H-benzo[b]carbazole, contributes to its fluorescence []. Modifications to the ring system, such as the introduction of substituents, can alter these properties, leading to shifts in emission wavelengths and changes in fluorescence intensity [, ].
Q4: What are some synthetic routes to 5H-Benzo[b]carbazole and its derivatives?
A4: Researchers have developed several synthetic approaches to 5H-Benzo[b]carbazole derivatives:
- From Benzoylindolecarboxylic Acids: Treatment of benzoylindolecarboxylic acids with phosphorus pentachloride, followed by reaction with titanium(IV) chloride, provides a route to 5H-benzo[b]carbazole-6,11-diones [, ].
- From 2-[3-(2-Nitrophenyl)-2-oxopropyl]benzaldehydes: These compounds, derived from indan-1-ones, serve as precursors for synthesizing both 5H-benzo[b]carbazole-6,11-diones and indolo[1,2-b]isoquinoline-6,11-diones [, ].
- Double Buchwald–Hartwig Reaction: 2-Bromo-3-(2-bromophenyl)naphthalene-1,4-dione acts as a precursor for synthesizing functionalized benzo[b]carbazole-6,11-diones via a double Buchwald–Hartwig coupling reaction [].
- Iron-Catalyzed Cascade Approach: This method utilizes an iron catalyst to construct 5H-benzo[b]carbazole derivatives through a cascade sequence involving an atom-economical process and a unique 1,4-sulfonyl migration [].
Q5: Can you elaborate on the Michael addition reaction involving 5H-Benzo[b]carbazole derivatives?
A5: Research indicates that naphthoquinones can undergo Michael addition with nitroolefins, offering a pathway to synthesize novel 5H-Benzo[b]carbazole derivatives, specifically (6bR,10aS)-7,8,9,10,10a,11-hexahydro-6bH-benzo[a]carbazole-5,6-diones and (4aR,11bS)-1,2,3,4,4a,5-hexahydro-11bH-benzo[b]carbazole-6,11-diones, along with 1,2,3,4-tetrahydro-5H-benzo[b]carbazole-6,11-diones []. This reaction provides a valuable method for constructing diverse 5H-Benzo[b]carbazole structures, potentially leading to compounds with interesting biological activities.
Q6: How do N-acyl derivatives of 5H-Benzo[b]carbazole behave under photochemical conditions?
A6: N-acyl derivatives of 5H-Benzo[b]carbazole, like N-acetyl and N-(2-naphthoyl) derivatives, undergo photo-rearrangement similar to N-acetylcarbazole, yielding carbazole ketones [, , ]. Interestingly, N-(2-naphthoyl)carbazole exhibits significantly less photochemical reactivity. This difference in behavior can be attributed to variations in their respective tern schemes [].
Q7: What are the potential applications of 5H-Benzo[b]carbazole derivatives in medicinal chemistry?
A7: 5H-Benzo[b]carbazole derivatives, particularly those containing the 6,11-dione moiety, have shown promising antitumor activity [, ]. For example, 9-substituted 6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazoles demonstrate potent and selective inhibition of anaplastic lymphoma kinase (ALK), a crucial target in cancer therapy []. These findings highlight the potential of 5H-Benzo[b]carbazole derivatives as lead compounds in developing novel anticancer drugs.
Q8: Are there any specific examples of 5H-Benzo[b]carbazole derivatives with notable biological activity?
A8: Alectinib, a clinically approved drug for treating non-small cell lung cancer, is a derivative of 5H-Benzo[b]carbazole [, ]. Specifically, Alectinib is the hydrochloride salt of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile []. Its development highlights the successful translation of 5H-Benzo[b]carbazole-based compounds into clinically relevant therapeutics.
Q9: How do structural modifications influence the biological activity of 5H-Benzo[b]carbazole derivatives?
A9: Introducing specific substituents onto the 5H-Benzo[b]carbazole scaffold can significantly affect its biological activity. For instance, adding a substituent near the E(0) region of the ATP binding site in ALK leads to highly selective and potent ALK inhibitors []. This structure-activity relationship (SAR) understanding is crucial for designing more potent and selective 5H-Benzo[b]carbazole-based drug candidates.
Q10: Does 5H-Benzo[b]carbazole have applications beyond medicinal chemistry?
A10: Yes, 5H-Benzo[b]carbazole derivatives also find applications in materials science, particularly in developing organic light-emitting diodes (OLEDs) [, ]. For example, incorporating 5H-Benzo[b]carbazole moieties into polymers like poly-2-(9H-carbazol-9-yl)-5-(4-vinylphenyl)-5H-benzo[b]carbazole (PBCZCZ) leads to enhanced hole-transporting properties, making them suitable for use in PeLEDs [, ].
Q11: What analytical techniques are employed for studying 5H-Benzo[b]carbazole?
A11: Researchers utilize a range of analytical techniques for studying 5H-Benzo[b]carbazole and its derivatives. Key techniques include:* Synchronous fluorescence spectrometry: This method allows for sensitive and selective detection and quantification, even in the presence of structurally similar compounds [, ].* Zone melting: This technique facilitates the separation and purification of 5H-Benzo[b]carbazole from mixtures of polycyclic aromatic compounds [, ].* Voltammetry: Cyclic voltammetry helps in understanding the electrochemical behavior of 5H-Benzo[b]carbazole derivatives, including their reduction potentials and electron transfer mechanisms [].* X-ray diffraction: This technique is crucial for determining the crystal structures of 5H-Benzo[b]carbazole derivatives, providing insights into their solid-state properties and polymorphs [, ].
Q12: What is known about the material compatibility and stability of 5H-Benzo[b]carbazole derivatives?
A12: The material compatibility and stability of 5H-Benzo[b]carbazole derivatives depend on their specific structure and the intended application. For example, in OLED applications, researchers prioritize derivatives with good film-forming properties and thermal stability [, ]. Modifications to the core structure, such as introducing bulky substituents, can influence these properties.
Q13: How is computational chemistry employed in 5H-Benzo[b]carbazole research?
A13: Computational chemistry plays a significant role in understanding the electronic structure, properties, and reactivity of 5H-Benzo[b]carbazole derivatives []. Techniques like density functional theory (DFT) are used to:* Predict the reduction potentials of these compounds, providing insights into their electrochemical behavior.* Investigate the nature of chemical bonding and electron delocalization within the molecules.* Rationalize the observed structure-activity relationships (SAR) and guide the design of new derivatives with improved properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















